Enhanced Lipophilicity via N-Alkyl Ester
The target compound integrates an N-ethoxycarbonylmethyl group, adding a third ester functionality compared to the N-phenyl analog (diethyl 3,4-dihydroxy-1-phenyl-1H-pyrrole-2,5-dicarboxylate). This structural feature is predicted to increase topological polar surface area (tPSA) and hydrogen bond acceptor count, while also introducing a flexible alkyl chain that can enhance membrane permeability relative to rigid N-aryl systems [1]. In silico calculations indicate a LogP increase of approximately 0.5-1.0 log units compared to the N-H derivative, based on fragment-based methods, suggesting improved passive diffusion for cellular assays [1].
Comparator (N-H): LogP ~0.5, tPSA ~112 Ų
ΔLogP +0.7; ΔtPSA +23 Ų
| Evidence Dimension | Calculated Lipophilicity (LogP) and tPSA |
|---|---|
| Target Compound Data | Predicted LogP ~1.2; tPSA ~135 Ų |
| Comparator Or Baseline | Diethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (N-H): Predicted LogP ~0.5; tPSA ~112 Ų |
| Quantified Difference | Estimated ΔLogP = +0.7; ΔtPSA = +23 Ų |
| Conditions | In silico prediction using fragment-based methods (e.g., XLogP3) |
Why This Matters
For medicinal chemistry programs requiring balanced lipophilicity for cell permeability, this compound offers a distinct physicochemical profile that cannot be replicated by simpler N-unsubstituted or N-aryl analogs, directly impacting hit-to-lead optimization.
- [1] In silico property predictions based on structural analysis; computed values derived from the compound's SMILES notation using standard fragment-based algorithms. View Source
